

VELP Elemental Analyzer Technical Support Center: Optimizing Peak Resolution in Complex Matrices

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Compound of Interest

Compound Name: *Veltec*

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Welcome to the VELP Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve peak resolution during elemental analysis of complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if I'm experiencing poor peak resolution?

A1: Before adjusting any method parameters, it's crucial to ensure the instrument is in optimal condition. Start with the following checks:

- **Gas Purity and Pressure:** Verify that the carrier gas (Helium or Argon) and combustion gas (Oxygen) meet the required purity levels (typically 99.999%).^[1] Ensure the gas pressures are set to the recommended values as specified in the instrument manual.
- **System Leaks:** Perform a leak check of the system. Leaks can introduce atmospheric gases, leading to broader peaks and a noisy baseline.
- **Consumables:** Check the condition of the combustion/reduction tubes, catalysts (e.g., VELP Vcopper™), and water traps.^[1] Replace any exhausted consumables as they can lead to incomplete combustion and poor peak shape.

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing, where the peak asymmetry is skewed to the right, can be caused by several factors. A systematic approach to troubleshooting is recommended.

- Active Sites in the System: Active sites in the combustion tube, liner, or at the head of the gas chromatography (GC) column can cause polar or ionogenic analytes to interact undesirably, leading to tailing.
 - Solution: Regular maintenance, including cleaning the combustion tube and replacing the quartz wool, is essential. If the GC column is the source of tailing, conditioning it at a high temperature (as per the manufacturer's instructions) or trimming a small portion from the inlet might resolve the issue.
- Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, causing peak tailing.
 - Solution: A thorough cleaning of the system and conditioning of the column are recommended. For highly complex matrices, using a guard column can protect the analytical column from contamination.
- Improper Column Installation: If the GC column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.
 - Solution: Re-install the column according to the manufacturer's guidelines, ensuring a clean, square cut at the column ends and correct positioning within the inlet.

Q3: I am observing peak fronting. What does this indicate?

A3: Peak fronting, characterized by a leading edge to the peak, is less common than tailing but can indicate specific problems.

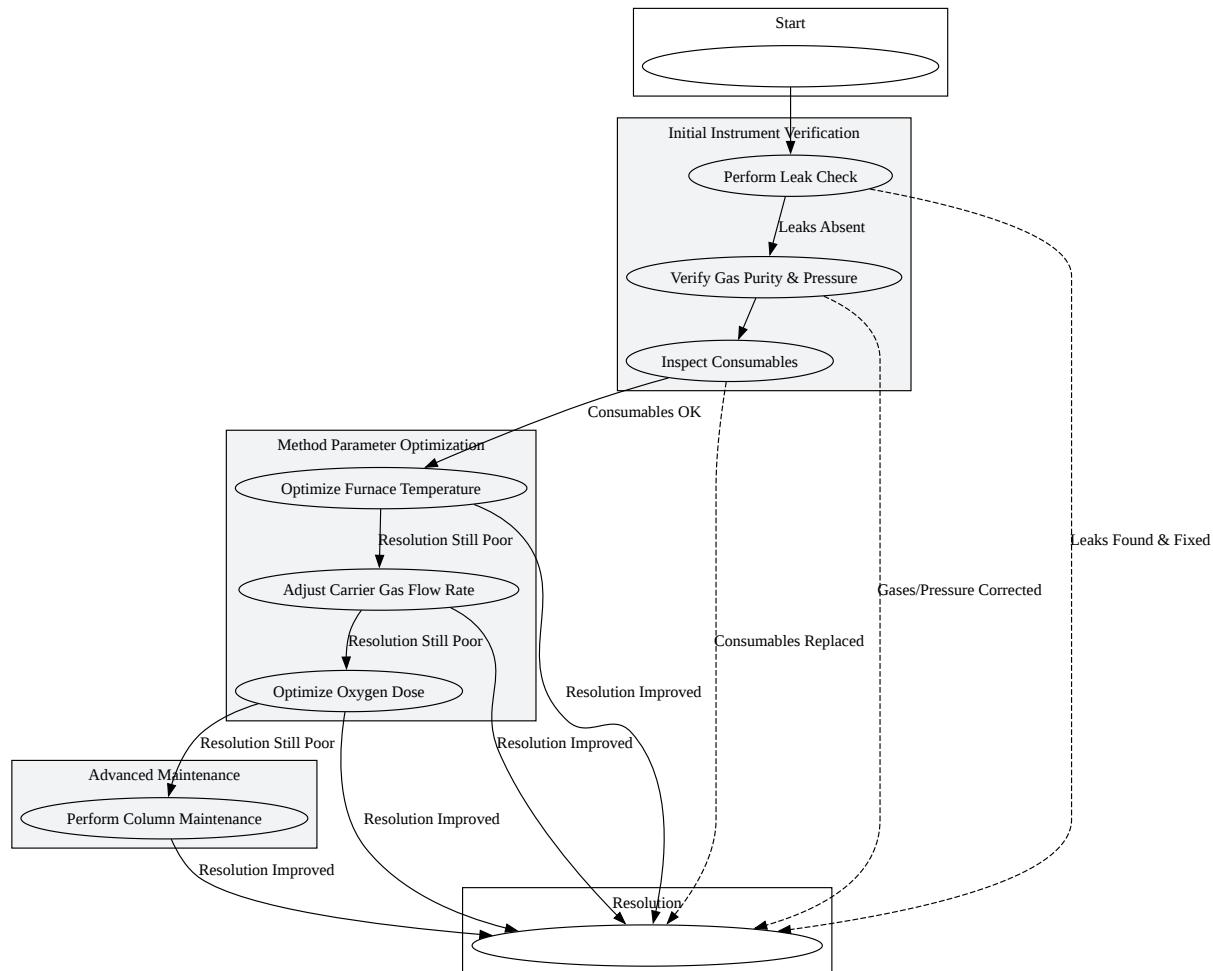
- Column Overload: Injecting too much sample can saturate the GC column, causing peak fronting.
 - Solution: Reduce the sample weight or dilute the sample. For the VELP EMA 502, the recommended sample weight for pharmaceutical products is typically 2-4 mg.[\[2\]](#)

- Inappropriate Sample Solvent: If the sample is a liquid and the solvent is not compatible with the stationary phase of the GC column, it can lead to poor peak shape, including fronting.
 - Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Troubleshooting Guides

Improving Peak Resolution for Complex Matrices: A Step-by-Step Approach

When analyzing complex matrices such as soil, polymers, or pharmaceutical excipients, achieving baseline separation of all elemental peaks can be challenging. The following guide provides a systematic approach to optimize your method for improved resolution.



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The combustion furnace temperature is a critical parameter for ensuring complete and rapid conversion of the sample into its elemental gases. For complex matrices, a temperature gradient or a higher-than-standard temperature might be necessary.

Experimental Protocol:

- **Baseline Experiment:** Start with the standard recommended furnace temperature for your sample type. For many organic samples on the VELP EMA 502, this is around 1030 °C.[2]
- **Incremental Increase:** If you observe broad or tailing peaks, which might indicate incomplete combustion, increase the furnace temperature in increments of 20 °C.
- **Evaluate Resolution:** After each temperature increase, analyze a standard reference material and a representative complex sample to evaluate the impact on peak shape and resolution.
- **Maximum Temperature:** Do not exceed the maximum recommended operating temperature for the combustion tube and heating elements.

Data Presentation:

Furnace Temperature (°C)	N Peak Width (s)	C Peak Width (s)	S Peak Width (s)	Resolution (N/C)
1030	5.2	6.8	7.5	1.3
1050	4.8	6.2	7.0	1.5
1070	4.5	5.8	6.5	1.8

Note: The data in this table is illustrative and will vary depending on the sample matrix and instrument conditions.

The carrier gas flow rate affects the residence time of the analytes in the GC column and thus influences peak separation.

Experimental Protocol:

- Initial Flow Rate: Begin with the default carrier gas flow rate specified in the VELP method for your analyzer model. For the EMA 502, typical helium flow rates are around 120-140 ml/min. [2]
- Systematic Variation: Decrease the flow rate in small increments (e.g., 5 ml/min). A lower flow rate generally leads to better separation but also longer analysis times and broader peaks. Conversely, a higher flow rate can lead to sharper but less resolved peaks.
- Monitor Peak Shape and Resolution: Analyze a standard mixture after each adjustment to observe the effect on peak width and the resolution between critical peak pairs.
- Optimal Range: Identify the flow rate that provides the best compromise between analysis time and the required resolution.

Data Presentation:

Carrier Gas Flow Rate (ml/min)	N Retention Time (min)	C Retention Time (min)	Resolution (N/C)
140	1.2	1.5	1.4
130	1.4	1.8	1.7
120	1.6	2.1	1.9

Note: The data in this table is for illustrative purposes.

For complete combustion of complex and refractory materials, the volume and flow rate of oxygen are critical. Insufficient oxygen can lead to incomplete combustion and peak tailing.

Experimental Protocol:

- Standard Oxygen Parameters: Start with the recommended oxygen flow rate and factor for your sample type and weight. For pharmaceutical samples on the EMA 502, a typical O₂ flow rate is 400 ml/min with a factor of 1.6 ml/mg.[2]
- Increase Oxygen Volume: If incomplete combustion is suspected, incrementally increase the oxygen factor or the minimum oxygen volume in the method settings.

- **Assess Peak Shape:** Analyze a difficult-to-combust sample after each change to see if peak shape and area reproducibility improve.
- **Avoid Excess Oxygen:** Be aware that excessive oxygen can sometimes lead to other issues, so it's important to find the optimal amount.

Data Presentation:

Oxygen Factor (ml/mg)	Carbon Peak Area (counts)	Peak Asymmetry (C)
1.6	125,000	1.3
1.8	135,000	1.1
2.0	136,000	1.0

Note: This table illustrates the effect of oxygen dose on carbon peak area and symmetry for a hypothetical complex sample.

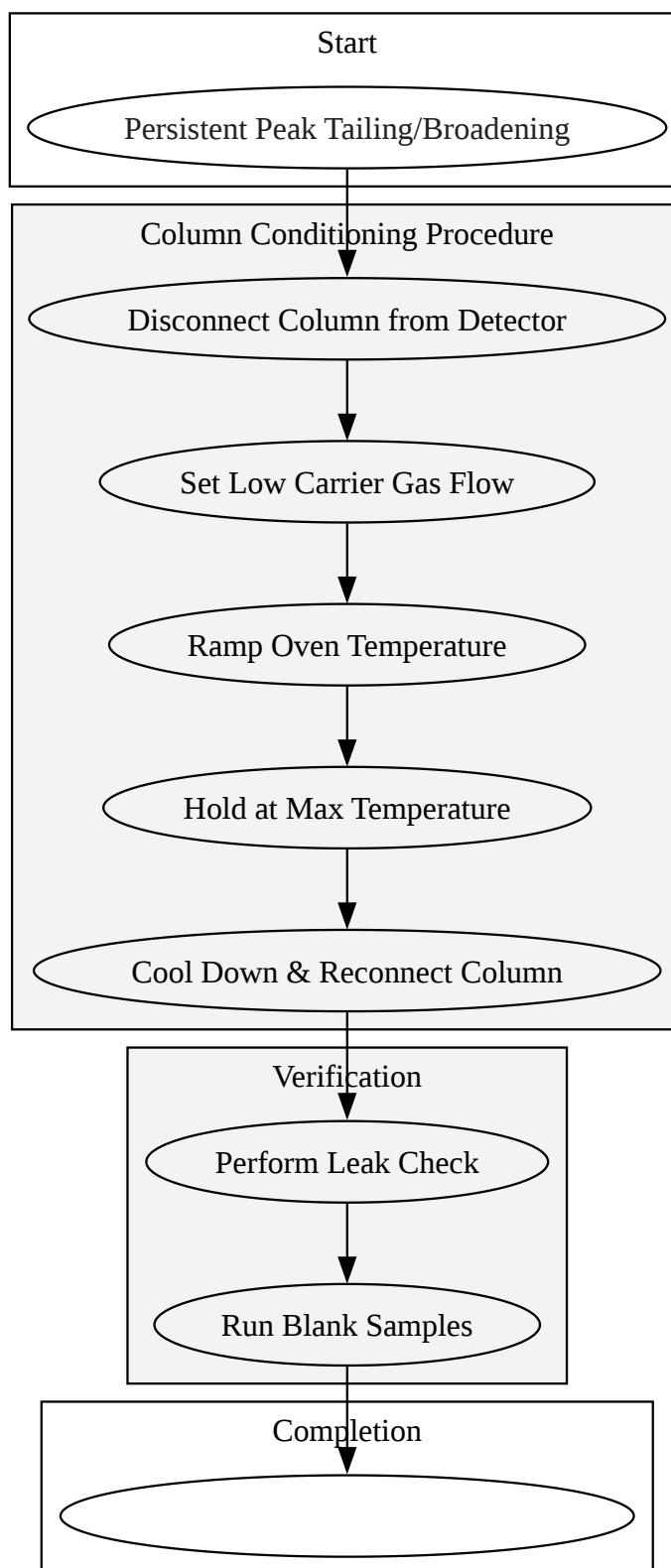
Advanced Troubleshooting: GC Column Maintenance

The gas chromatographic column is responsible for separating the combusted gases. Its performance is critical for achieving good peak resolution.

Experimental Protocol for Column Conditioning:

- **Disconnect from Detector:** Disconnect the column outlet from the detector to prevent contamination.
- **Set Low Carrier Gas Flow:** Set the carrier gas flow rate to a low value (e.g., 20-30 ml/min).
- **Temperature Program:** Slowly ramp the column oven temperature to the maximum allowable temperature for the column (or 20-30 °C above the analysis temperature).
- **Hold at Temperature:** Hold the column at this temperature for several hours (or overnight for heavily contaminated columns).

- Cool Down and Reconnect: Cool down the oven, reconnect the column to the detector, and perform a leak check.
- Run Blanks: Analyze several empty tin foils as blanks to ensure a stable baseline before running samples.[\[2\]](#)

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By following these troubleshooting guides and systematically optimizing your experimental parameters, you can significantly improve peak resolution and obtain more accurate and reliable results from your VELP elemental analyzer, even when working with challenging and complex sample matrices. For further assistance, please consult your instrument's user manual or contact VELP scientifica technical support.

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References

- 1. EMA 502 Elemental Analyzer CHNS-O [velp.com]
- 2. velp.com [velp.com]
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